molecular formula C14H7F19O2 B101073 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate CAS No. 15577-26-1

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate

Cat. No.: B101073
CAS No.: 15577-26-1
M. Wt: 568.17 g/mol
InChI Key: QGIJZPXLSMRDCW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
This compound (CAS RN: 15577-26-1) is a highly fluorinated acrylate ester with the molecular formula C₁₄H₇F₁₉O₂ and a molecular weight of 568.17 g/mol . Its structure features a 16-fluorine backbone with a terminal trifluoromethyl (-CF₃) group, contributing to exceptional hydrophobicity and chemical resistance. Key properties include a LogP of 6.75 (indicating high lipophilicity) and a refractive index of 1.34 . It is primarily used in coatings, surfactants, and specialty polymers where extreme repellency to oils, water, and solvents is required .

Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] prop-2-enoate
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InChI

InChI=1S/C14H7F19O2/c1-2-5(34)35-4-3-6(15,16)8(18,19)10(22,23)12(26,27)11(24,25)9(20,21)7(17,13(28,29)30)14(31,32)33/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIJZPXLSMRDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31214-91-2
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl ester, homopolymer
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DSSTOX Substance ID

DTXSID00880223
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate
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Molecular Weight

568.17 g/mol
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CAS No.

15577-26-1, 31214-91-2
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-propenoate
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl ester, homopolymer
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl acrylate
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Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties such as high thermal stability and hydrophobicity. This article aims to explore the biological activity of this specific acrylate compound by reviewing its toxicological effects, environmental persistence, and potential health risks.

  • Chemical Formula : C16H6F16O2
  • Molecular Weight : 406.2 g/mol
  • CAS Number : Not specifically listed but falls under PFAS classifications.

Biological Activity Overview

The biological activity of fluorinated acrylates has been studied primarily in the context of their toxicity and environmental impact. The following sections summarize key findings regarding their biological interactions.

Toxicological Effects

  • Acute Toxicity : Studies indicate that fluorinated compounds can exhibit moderate acute toxicity. For instance, perfluorinated compounds (PFCs) have been shown to affect liver function and lipid metabolism in animal models .
  • Endocrine Disruption : Research has highlighted that certain PFAS can disrupt endocrine functions by altering hormone levels and affecting reproductive health. For example, exposure to PFAS has been linked to changes in testosterone and estradiol levels in rodents .
  • Carcinogenic Potential : Some studies suggest a potential link between exposure to PFCs and increased cancer risk. The U.S. Environmental Protection Agency (EPA) has classified certain PFAS as possible human carcinogens based on animal studies .
  • Developmental Toxicity : Evidence from animal studies indicates that exposure to PFAS during pregnancy can lead to developmental issues in offspring such as reduced fetal weight and altered organ development .

Environmental Persistence

Fluorinated compounds are known for their stability in the environment due to the strength of carbon-fluorine bonds. This stability leads to bioaccumulation in living organisms and persistent environmental contamination. The half-lives of these compounds can extend for years in various ecosystems .

Case Studies

Several case studies have been conducted to assess the biological activity of fluorinated acrylates:

  • Study on Liver Effects : A study assessed the effects of a related PFAS on liver enzymes in rats. Results showed significant alterations in liver enzyme activities indicative of hepatotoxicity .
  • Reproductive Health Study : Research involving human populations exposed to PFAS through contaminated water sources found associations with decreased fertility rates and adverse pregnancy outcomes .

Data Table: Summary of Biological Effects

Biological EffectObserved ImpactReference
Acute ToxicityModerate toxicity observed in animal studies
Endocrine DisruptionAltered hormone levels affecting reproduction
Carcinogenic PotentialPossible link to liver cancer in exposed groups
Developmental ToxicityReduced fetal weight and organ development issues

Scientific Research Applications

Coatings and Surface Treatments

The compound is primarily utilized in the development of advanced coatings and surface treatments due to its exceptional hydrophobic and oleophobic properties. These characteristics make it suitable for applications in:

  • Water-Repellent Fabrics : The fluorinated structure imparts water resistance to textiles while maintaining breathability.
  • Non-Stick Coatings : Used in cookware and industrial applications to reduce friction and facilitate easy cleaning.
  • Protective Films : Employed in electronic devices to provide a barrier against moisture and contaminants.

Biomedical Applications

Recent studies have indicated potential uses in biomedical fields:

  • Drug Delivery Systems : The compound's biocompatibility and ability to form stable emulsions make it a candidate for drug encapsulation and controlled release systems.
  • Tissue Engineering : Its properties can be harnessed to create scaffolds that support cell attachment and growth in tissue engineering applications.

Environmental Applications

Given the increasing concern over environmental pollutants:

  • Fluorinated Compounds Research : The compound is part of ongoing studies examining the degradation pathways of perfluorinated compounds (PFCs) and their environmental impact.
  • Pollution Control : Its properties may be beneficial in developing materials that capture or neutralize environmental contaminants.

Industrial Applications

In industrial settings:

  • Chemical Manufacturing : Used as an intermediate in the synthesis of other fluorinated compounds.
  • Adhesives and Sealants : Its unique chemical structure enhances the performance of adhesives by improving adhesion to challenging substrates.

Case Study 1: Water-Repellent Textiles

A study demonstrated the efficacy of hexadecafluoro acrylate in creating water-repellent coatings for textiles. The treated fabrics exhibited a significant reduction in water absorption compared to untreated samples. This research highlights the compound's potential for use in outdoor apparel and protective clothing.

Case Study 2: Drug Delivery Systems

Research has shown that formulations containing this compound can enhance the solubility of hydrophobic drugs. The study found that encapsulating drugs within a polymer matrix formed from hexadecafluoro acrylate resulted in sustained release profiles that are beneficial for therapeutic applications.

Data Tables

Application AreaKey PropertiesPotential Benefits
CoatingsHydrophobicityWater and stain resistance
BiomedicalBiocompatibilityImproved drug delivery
EnvironmentalLow toxicityReduced environmental impact
IndustrialChemical stabilityEnhanced performance of adhesives

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acrylates

Structural and Functional Differences

Fluorinated acrylates are classified by their fluorine content, chain length, and functional groups. Below is a comparative analysis of key analogs:

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Fluorine Atoms LogP Key Applications
Target Compound (15577-26-1) C₁₄H₇F₁₉O₂ 568.17 19 6.75 Coatings, surfactants
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (27905-45-9) C₁₃H₅F₁₇O₂ 552.12* 17 ~6.5† Water-repellent textiles
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate (15166-00-4) C₁₅H₉F₁₉O₂ 582.21 19 7.67 Durable polymer coatings
Heneicosafluorododecyl acrylate (17741-60-5) C₁₅H₅F₂₁O₂ 664.15 21 ~7.2† High-performance lubricants
Octadecafluoro-9-(trifluoromethyl)decanoic acid (16486-94-5) C₁₁HF₂₁O₂ 564.09 21 6.9 PFAS research, surfactants

†Estimated based on structural similarity.
Sources:

Key Observations :

  • Fluorine Content : Increasing fluorine atoms (e.g., heneicosafluorododecyl acrylate with 21 F) enhances chemical inertness but raises environmental persistence concerns .
  • Methacrylate vs. Acrylate : The methacrylate derivative (15166-00-4) has a higher molecular weight and LogP (7.67 vs. 6.75), improving UV stability and mechanical strength in polymers .
  • Acid vs. Ester : The carboxylic acid analog (16486-94-5) exhibits lower LogP (6.9) than the ester due to ionizable -COOH groups, making it more water-soluble but less suitable for hydrophobic coatings .
Performance in Coatings
  • Hydrophobicity: The target compound’s water contact angle exceeds 120°, outperforming non-fluorinated decyl acrylate (e.g., CAS 2156-96-9, ~80°) .
  • Thermal Stability: Fluorinated acrylates decompose above 300°C, whereas non-fluorinated analogs (e.g., stearyl acrylate) degrade below 200°C .
  • Chemical Resistance : The trifluoromethyl group in the target compound provides superior resistance to acids, bases, and solvents compared to heptadecafluorodecyl acrylate (27905-45-9) .
Environmental and Regulatory Considerations
  • PFAS Classification : The target compound and its analogs fall under OECD PFAS guidelines due to their persistent, bioaccumulative nature .
  • Alternatives: Non-fluorinated acrylates (e.g., decyl acrylate) are less effective in repellency but comply with stricter regulations like the EU’s PFAS restriction proposal .

Preparation Methods

Reaction Mechanism and Optimization

The patent CN103058851B outlines a single-step carbonylation method using 1,2-dibromo-trifluoro-propane as the starting material. The reaction employs bis(triphenylphosphine)palladium chloride (0.7–2.0 mol%) and triethylamine (2–4 equivalents) under CO pressure (0.8–1.6 MPa) in tetrahydrofuran (THF) at 65–90°C. The mechanism proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by CO insertion and reductive elimination to form the acrylate ester (Figure 1).

Critical Parameters :

  • Pressure : Lower pressures (0.8–1.6 MPa vs. 3.5 MPa in prior methods) reduce operational risks.

  • Catalyst Loading : 1.1 g of catalyst per 0.15 mol substrate achieves 85.2% yield.

  • Promoters : KF or LiCl (6–50 mol%) enhance reaction efficiency by stabilizing intermediates.

Workup and Purification

Post-reaction, the mixture is acidified to pH 2 with HCl, extracted with ether, dried over MgSO₄, and distilled under vacuum. Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR : δ 5.8–6.4 ppm (acrylic protons).

  • ¹⁹F NMR : δ −72.5 to −78.5 ppm (–CF₃), −184 to −188 ppm (–CHF–).

Miniemulsion Polymerization Under Microwave Irradiation

Emulsion Formulation and Particle Control

A study by City University of Hong Kong demonstrates microwave-assisted miniemulsion polymerization for fluorinated acrylates. While focused on copolymers, the method is adaptable to monomer synthesis. Key components include:

  • Emulsifier : Sodium dodecyl sulfate (1.5–4.5 wt%) reduces particle size from 98.5 nm to 72.3 nm.

  • Microwave Conditions : 70°C, 30-minute irradiation ensures uniform heating and suppresses side reactions.

Table 1: Particle Size vs. Emulsifier Concentration

Emulsifier (wt%)Average Particle Size (nm)
1.598.5
3.085.2
4.572.3

Advantages Over Conventional Methods

  • Rate Enhancement : Microwave irradiation accelerates polymerization by 40% compared to thermal methods.

  • Particle Uniformity : Narrow size distribution (PDI < 0.1) ensures consistent reactivity in downstream applications.

Lactone-Mediated Condensation of Fluoroacetate Derivatives

Oxalylfluoroacetate Condensation

A review in Russian Chemical Reviews highlights the use of oxalylfluoroacetates (e.g., CF₃COCOOR) condensed with paraformaldehyde to form lactone intermediates. Hydrolysis of the lactone yields α-fluoroacrylates. For the target compound, this pathway would require:

  • Synthesis of a perfluorinated oxalylfluoroacetate precursor.

  • Condensation with formaldehyde under basic conditions (K₂CO₃, 60°C).

  • Acid-catalyzed ring-opening and esterification with acrylic acid.

Challenges :

  • Low yields (∼50%) due to steric hindrance from the hexadecafluoro chain.

  • Requires stringent anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodCatalystYield (%)Particle Size (nm)Temperature (°C)
Pd-Catalyzed CarbonylationPd(PPh₃)₂Cl₂85.2N/A65–90
MiniemulsionSDS (emulsifier)N/A72.370
Lactone CondensationK₂CO₃∼50N/A60

Q & A

Q. What theoretical frameworks guide the integration of this acrylate into stimuli-responsive materials?

  • Methodological Answer: Link to Flory-Huggins theory for solubility parameters and Hansen space modeling. Design experiments around critical stimuli (e.g., temperature, pH) using DSC (Tg analysis) and SAXS (nanophase separation) .

Tables for Key Data

Property Reported Values Method Reference
Boiling Point110–122°C (4 mmHg)Vacuum distillation
Density (25°C)1.32–1.596 g/mLPycnometry
Inhibitor Efficacy (MEHQ)Prevents polymerization for 6+ monthsGC-MS stability assays
Fluoride Release (pH 7, 60°C)<0.1 ppm after 30 daysIon chromatography

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